KRAS inhibitor-3

KRAS G12C KRAS G12D KRAS Q61H

Experiments spanning multiple KRAS mutants often suffer variability from switching tool compounds. KRAS inhibitor-3 (CAS 900897-56-5) eliminates this inconsistency by providing a single, non-covalent ligand with quantified affinity across WT (0.28 μM), G12C (0.63 μM), G12D (0.37 μM) and Q61H (0.74 μM). • Enables parallel evaluation in isogenic cell panels without changing tool compound. • Disrupts KRAS-Raf interaction at 1 μM within 2 h; reduces p-ERK in BHK G12D cells >1 μM. • Reversible binding permits washout experiments, CETSA, and selectivity assay benchmarking.

Molecular Formula C25H27N5O
Molecular Weight 413.5 g/mol
Cat. No. B2521876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-3
Molecular FormulaC25H27N5O
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
InChIInChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
InChIKeyMTHOJIJARWDIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KRAS Inhibitor-3 (CAS 900897-56-5): A Non-Covalent Pan-Mutant KRAS Binding Ligand for Procurement Assessment


KRAS inhibitor-3 (CAS 900897-56-5; molecular weight 413.51; C25H27N5O) is a pyrazolo[1,5-a]pyrimidine-derived small molecule that functions as a non-covalent pan-mutant KRAS binding ligand . The compound binds directly to both wild-type KRAS and multiple oncogenic KRAS mutants, including G12C, G12D, and Q61H, with reported dissociation constants in the sub-micromolar range . Unlike covalent G12C-selective inhibitors (e.g., sotorasib, adagrasib), KRAS inhibitor-3 lacks a reactive warhead and exhibits a broader mutant coverage profile, making it a distinct tool compound for studies requiring non-covalent engagement across multiple KRAS isoforms .

Why Generic KRAS Inhibitor Substitution Fails: Differential Mutant Affinity, Binding Modality, and Functional Output in KRAS Inhibitor-3


Substituting KRAS inhibitor-3 with another in-class KRAS-targeting compound—particularly covalent G12C-selective inhibitors (e.g., sotorasib, adagrasib) or high-affinity pan-KRAS non-covalent inhibitors (e.g., BI-2865)—fundamentally alters the experimental variables of a study [1]. KRAS inhibitor-3 exhibits a defined affinity hierarchy across mutants (WT: 0.28 μM, G12C: 0.63 μM, G12D: 0.37 μM, Q61H: 0.74 μM), a pattern that differs markedly from the single-digit nanomolar pan-KRAS binding of BI-2865 or the irreversible, mutant-exclusive covalent modification of sotorasib [2]. Furthermore, KRAS inhibitor-3 disrupts KRAS–Raf interaction without covalent cysteine trapping, generating a distinct downstream signaling perturbation profile . Procurement without accounting for these quantitative binding and mechanistic differences introduces uncontrolled variability in target engagement, pathway modulation, and cross-mutant comparability.

Quantitative Differentiation Evidence: KRAS Inhibitor-3 Versus Pan-KRAS Non-Covalent Inhibitors and Covalent G12C Inhibitors


Pan-Mutant Binding Spectrum: KRAS Inhibitor-3 Engages G12C, G12D, Q61H, and WT KRAS

KRAS inhibitor-3 demonstrates direct binding to four distinct KRAS isoforms—wild-type, G12C, G12D, and Q61H—as quantified by dissociation constants (KD). In contrast, the FDA-approved covalent inhibitors sotorasib (AMG 510) and adagrasib (MRTX849) exhibit selectivity restricted exclusively to the G12C mutant [1][2]. This binding spectrum positions KRAS inhibitor-3 as a non-covalent ligand with coverage across multiple clinically relevant KRAS mutations rather than a mutant-selective covalent agent.

KRAS G12C KRAS G12D KRAS Q61H pan-mutant inhibitor non-covalent KRAS ligand

Affinity Hierarchy Differentiation: KRAS Inhibitor-3 Exhibits 0.37 μM KD for G12D Versus Sub-Nanomolar Affinity of Next-Generation Non-Covalent Pan-KRAS Inhibitors

When compared to next-generation non-covalent pan-KRAS inhibitors such as BI-2865, KRAS inhibitor-3 displays substantially weaker binding affinity across all tested isoforms. BI-2865 binds KRAS G12D with a KD of 32 nM and KRAS G12C with a KD of 4.5 nM, representing approximately 11.6-fold and 140-fold higher affinity, respectively, than KRAS inhibitor-3 . Similarly, the non-covalent pan-KRAS inhibitor pan-KRAS-IN-2 exhibits IC50 values ≤10 nM across WT and multiple mutants, whereas KRAS inhibitor-3 operates in the 280–740 nM range [1]. This affinity differential makes KRAS inhibitor-3 a lower-potency tool suitable for studies where weaker, reversible engagement is desired or where comparative binding kinetics are under investigation.

KRAS G12D inhibitor binding affinity comparison non-covalent pan-KRAS KD value BI-2865

Functional Disruption of KRAS–Raf Interaction: Quantified Cellular Efficacy and Concentration-Dependent p-ERK Modulation

KRAS inhibitor-3 functionally disrupts the KRAS–Raf protein-protein interaction and reduces downstream p-ERK levels in a cellular context. At a concentration of 1 μM, the compound disrupts KRAS–Raf interaction within 2 hours . In BHK cells stably expressing KRAS G12D, treatment with 0–5 μM KRAS inhibitor-3 produces a concentration-dependent decrease in p-ERK levels, with measurable reduction observed at concentrations >1 μM . By comparison, the covalent G12C inhibitor sotorasib inhibits p-ERK in NCI-H358 cells (KRAS G12C) with an IC50 of approximately 0.03 μM, reflecting its covalent mechanism and higher potency in G12C-mutant contexts [1].

KRAS-Raf interaction disruption p-ERK inhibition MAPK pathway BHK cells cellular assay

Optimal Research and Procurement Application Scenarios for KRAS Inhibitor-3


Comparative Mutant Profiling Across G12C, G12D, and Q61H KRAS Isoforms in a Single Assay System

KRAS inhibitor-3 is best deployed in experiments requiring concurrent evaluation of compound effects across multiple KRAS mutants without switching tool compounds. Given its quantified binding to WT (KD 0.28 μM), G12C (KD 0.63 μM), G12D (KD 0.37 μM), and Q61H (KD 0.74 μM), the compound enables parallel assessment in isogenic cell panels expressing distinct KRAS variants . This application is particularly relevant for target engagement studies, thermal shift assays, or cellular thermal shift assays (CETSA) where a single ligand is used to probe differential target occupancy across mutant backgrounds.

Non-Covalent KRAS Engagement Studies as a Reference Control for Covalent Inhibitor Selectivity Profiling

KRAS inhibitor-3 serves as a valuable non-covalent reference control when profiling the selectivity of covalent G12C inhibitors (e.g., sotorasib, adagrasib) or mutant-specific degraders. Because KRAS inhibitor-3 lacks a reactive warhead and binds reversibly to multiple isoforms, it provides a benchmark for reversible, non-mutant-selective KRAS engagement . In biochemical and cellular selectivity assay panels, KRAS inhibitor-3 can be used to establish baseline non-selective binding profiles against which the mutant-specificity of covalent inhibitors is measured [1].

KRAS–Raf Protein-Protein Interaction Disruption Assays Requiring Reversible Binding Kinetics

KRAS inhibitor-3 is functionally validated to disrupt KRAS–Raf interaction at 1 μM within 2 hours, accompanied by concentration-dependent p-ERK reduction in BHK KRAS G12D cells at >1 μM . This makes the compound suitable for time-resolved FRET, BRET, or AlphaScreen assays designed to interrogate the kinetics of KRAS–Raf interaction disruption under reversible binding conditions. Unlike covalent inhibitors that permanently modify the target, KRAS inhibitor-3 permits washout experiments and reversibility assessments critical for understanding dynamic protein-protein interaction modulation.

Structure-Activity Relationship (SAR) Benchmarking for Pyrazolo[1,5-a]pyrimidine-Derived KRAS Ligands

KRAS inhibitor-3, with its defined pyrazolo[1,5-a]pyrimidine core and characterized affinity profile across four KRAS isoforms, provides a quantitative benchmark for medicinal chemistry SAR campaigns aimed at optimizing non-covalent pan-mutant KRAS ligands . Procurement of KRAS inhibitor-3 as a reference standard enables head-to-head comparison of novel analogs in parallel binding assays, establishing whether modifications to the piperazine-ethanol side chain or phenyl substituents improve affinity for specific mutants (e.g., enhancing G12C binding relative to the 0.63 μM baseline) or alter the mutant affinity hierarchy.

Technical Documentation Hub

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